2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine
Overview
Description
“2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H5Cl2N3 . It has a molecular weight of 226.0621 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 226.0621 and a molecular formula of C9H5Cl2N3 .Safety and Hazards
Future Directions
While specific future directions for “2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine” are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine derivatives and their potential biological activities . This suggests that there may be future developments in the synthesis and application of compounds like “this compound”.
Properties
IUPAC Name |
2-chloro-4-(2-chloropyridin-3-yl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJAVBGWTHGSQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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